(+)-5-trans Cloprostenol chemical structure and properties
(+)-5-trans Cloprostenol chemical structure and properties
An In-Depth Technical Guide to (+)-5-trans Cloprostenol (B1669231)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (+)-5-trans Cloprostenol. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is the (+)-enantiomer and a stereoisomer of the more biologically active parent compound, cloprostenol, specifically differing by the trans configuration of the double bond at carbon 5.[1][3][5][6] It is often produced as a minor impurity during the synthesis of (+)-cloprostenol.[1][3][5][6]
Chemical Structure:
Table 1: Chemical and Physical Properties of (+)-5-trans Cloprostenol
| Property | Value | Source(s) |
| IUPAC Name | (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [7] |
| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α | [5][7][8] |
| CAS Number | 57968-81-7 | [4][5][6][8][9] |
| Molecular Formula | C22H29ClO6 | [4][5][6][8][9][10] |
| Molecular Weight | 424.9 g/mol | [4][5][6][8][9][10] |
| Physical State | A solution in ethanol | [5][8] |
| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [1][3][5][6] |
| Stability | ≥ 2 years at -20°C | [3][5] |
Mechanism of Action and Signaling Pathway
As a prostaglandin F2α analogue, (+)-5-trans Cloprostenol exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[10][11][12] However, it is noteworthy that the (+)-5-trans isomer is significantly less potent than the 5-cis form.[1][3][5][6] For instance, it is reported to be 20-fold less active in terminating pregnancy in hamsters.[1][3][5][6]
Activation of the FP receptor by an agonist like (+)-5-trans Cloprostenol initiates a downstream signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably the contraction of smooth muscle cells.[10][11]
Experimental Protocols
Detailed experimental protocols specifically for (+)-5-trans Cloprostenol are not extensively published, likely due to its status as a less active isomer and a synthetic impurity. However, based on the methodologies used for prostaglandins (B1171923) in general, the following outlines the key experimental approaches.
Synthesis and Purification
The synthesis of cloprostenol and its analogues generally follows the principles of the Corey synthesis for prostaglandins.[5][13][14][15] This multi-step synthesis involves the construction of the cyclopentane (B165970) ring with the correct stereochemistry, followed by the addition of the two side chains. The formation of the 5-trans double bond would be a specific modification within this synthetic route.
Purification of (+)-5-trans Cloprostenol from a mixture of isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a suitable method for separating the enantiomers and diastereomers of cloprostenol.[16][17][18]
In Vitro Biological Assays
To determine the binding affinity of (+)-5-trans Cloprostenol for the FP receptor, a competitive radioligand binding assay is typically employed.[19][20][21][22][23]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the FP receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PGF2α analogue (e.g., [3H]-PGF2α) and varying concentrations of unlabeled (+)-5-trans Cloprostenol.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
The pro-contractile activity of (+)-5-trans Cloprostenol on uterine smooth muscle can be assessed using an in vitro organ bath setup.[7][24][25][26][27]
Methodology:
-
Tissue Preparation: Strips of uterine smooth muscle (myometrium) are dissected from a suitable animal model (e.g., rat, rabbit) and mounted in an organ bath containing a physiological salt solution at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a set tension until spontaneous contractions stabilize.
-
Drug Administration: Cumulative concentrations of (+)-5-trans Cloprostenol are added to the organ bath.
-
Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum contractile effect (Emax).
Conclusion
(+)-5-trans Cloprostenol is a well-characterized, though less potent, isomer of the synthetic prostaglandin F2α analogue, cloprostenol. Its primary mechanism of action is through the activation of the FP receptor, leading to the mobilization of intracellular calcium and smooth muscle contraction. While detailed, specific experimental protocols for this particular isomer are not as prevalent in the literature as for its more active counterparts, established methodologies for prostaglandin synthesis, purification, and in vitro characterization provide a clear framework for its scientific investigation. This guide serves as a foundational resource for researchers and professionals in the field of drug development and reproductive biology.
References
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- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
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